3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)pyridine is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine typically involves the use of cyclopropylboronic acid pinacol ester as a key intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions typically involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and boronic acid esters .
Scientific Research Applications
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to act as a versatile intermediate in the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Cyclopropylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-(2-Cyclopropyl-3-(4,4,5,
Properties
Molecular Formula |
C19H26BNO2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine |
InChI |
InChI=1S/C19H26BNO2/c1-16(2)17(3,4)23-20(22-16)19-11-18(12-19,15(19)13-7-8-13)14-6-5-9-21-10-14/h5-6,9-10,13,15H,7-8,11-12H2,1-4H3 |
InChI Key |
HIZWODGEBISSJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.